4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

Organic Synthesis Process Chemistry Telmisartan Intermediate

Select the free carboxylic acid form over unstable tert-butyl or hydrolysis-requiring methyl/ethyl esters. Patent evidence confirms tert-butyl ester derivatives readily slough under acidic conditions, generating impurities and reducing yields. Direct use eliminates the 1–10 h hydrolysis step mandated for ester intermediates, coupling directly with 2-n-propyl-4-methyl-6-(1-tolimidazole-2-yl)benzimidazole under basic N-substitution—only purification is required. Available at ≥95% purity as both a bulk telmisartan intermediate and an ISO 17034-certified Telmisartan Impurity 18 reference standard for ANDA submissions and QC release testing. Bifunctional bromomethyl/carboxylic acid reactivity enables SAR library exploration without protecting-group manipulations.

Molecular Formula C14H11BrO2
Molecular Weight 291.14 g/mol
CAS No. 150766-86-2
Cat. No. B127467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid
CAS150766-86-2
SynonymsTelmisartan-Bromo Acid Impurity; 
Molecular FormulaC14H11BrO2
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C(=O)O
InChIInChI=1S/C14H11BrO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyQQHZAARABFGGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 150766-86-2): Biphenyl Carboxylic Acid Intermediate for Telmisartan Synthesis and Analytical Reference Standard


4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 150766-86-2), also known as Telmisartan Bromo Acid or Telmisartan Impurity 18, is a biphenyl carboxylic acid derivative featuring a reactive bromomethyl group at the 4'-position and a free carboxylic acid at the 2-position [1]. With a molecular formula of C14H11BrO2, a molecular weight of 291.14 g/mol, and a melting point range of 133–136 °C, this compound serves as a key intermediate in the synthesis of the angiotensin II receptor antagonist telmisartan and as a characterized impurity reference standard for pharmaceutical quality control [1]. Its bifunctional reactivity—nucleophilic substitution at the bromomethyl site combined with the carboxylic acid moiety—enables diverse synthetic transformations without requiring protecting group manipulations [1].

Why 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid Cannot Be Substituted by Generic Biphenyl Esters


Procurement of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid over its ester analogs (methyl, ethyl, or tert-butyl) is driven by quantifiable stability and process efficiency advantages. Patent literature explicitly documents that the tert-butyl ester derivative is 'especially unstable under the slant acidity condition' with the tert-butyl group 'easily sloughed', leading to 'wayward' reactions, increased impurities, and reduced yields, rendering it 'unfavorable for large-scale commercial production' [1]. In contrast, the free carboxylic acid circumvents these deprotection-related impurities and yield losses. While methyl and ethyl esters are more stable than the tert-butyl variant, they mandate an additional hydrolysis step to liberate the carboxylic acid required for final drug substance formation—a step that introduces further yield loss and purification burden. Direct use of the free acid eliminates both the instability and the extra synthetic operation, providing a streamlined route with verifiable process advantages [1].

Quantitative Differentiation Evidence: 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid vs. Biphenyl Ester Analogs


Synthetic Yield Advantage: 82.5% Isolated Yield for Free Acid vs. 80% for tert-Butyl Ester in Radical Bromination

The free carboxylic acid form delivers a 2.5 percentage point absolute yield advantage over the tert-butyl ester in the radical bromination step used to install the bromomethyl functionality. Under comparable NBS/AIBN-initiated radical bromination conditions, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is isolated in 82.5% yield, whereas the tert-butyl ester analog is reported at 80% yield [1]. This yield differential, when scaled to industrial production, translates to reduced raw material costs and higher throughput for the same reactor capacity.

Organic Synthesis Process Chemistry Telmisartan Intermediate

Process Stability: Free Carboxylic Acid Eliminates Acid-Labile tert-Butyl Deprotection Impurities

Patent CN1182122C explicitly identifies the tert-butyl ester of 4'-(bromomethyl)biphenyl-2-carboxylic acid as 'especially unstable under the slant acidity condition' with 'tertiary butyl ... easily sloughed', resulting in 'wayward' reactions, 'more' impurities, and 'yield reduction' that is 'unfavorable for large-scale commercial production' [1]. The free carboxylic acid, by contrast, contains no acid-labile protecting group and therefore does not undergo premature deprotection or generate the associated impurity profile. This stability differential is a documented, direct head-to-head comparison within the same patent disclosure that motivated the shift away from the tert-butyl ester strategy.

Process Robustness Impurity Control GMP Manufacturing

Purity Specifications: 95–98% Assay Competitively Matches Ester Analogs

Commercial sources supply 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid at minimum purity specifications of 95–98% . This purity range is directly comparable to that of the methyl ester analog (CAS 114772-38-2), which is offered at 95% to >98% (GC) by multiple vendors , and the tert-butyl ester (CAS 114772-40-6), available at 95–99% . The free acid therefore imposes no purity penalty relative to ester alternatives while delivering the stability and synthetic efficiency advantages documented above.

Quality Control Intermediate Purity Procurement Specifications

Regulatory-Grade Reference Standard: ISO 17034 Certified Material for Telmisartan Impurity Analysis

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is manufactured and certified under ISO 17034 accreditation as an analytical reference standard for telmisartan impurity profiling . It is fully characterized and supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions and commercial quality control [1]. While the methyl and tert-butyl ester analogs are also available as telmisartan impurities, the free carboxylic acid corresponds directly to the hydrolyzed impurity that may arise during drug substance storage or formulation, making it the most relevant standard for stability-indicating method development.

Analytical Method Validation Pharmaceutical QC Reference Standards

Synthetic Step Reduction: Direct Use Eliminates Ester Hydrolysis Operation

When 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is employed directly in the nucleophilic substitution step with the benzimidazole intermediate (I), the carboxylic acid moiety is already present for final drug substance formation, eliminating the post-coupling hydrolysis step required when methyl or ethyl esters are used [1][2]. In the patented telmisartan synthesis using methyl/ethyl esters, a dedicated hydrolysis operation (acidic or basic conditions, 20–160 °C, 1–10 hours) is mandatory to cleave the ester protecting group [1]. The free acid bypasses this entire unit operation, reducing cycle time, solvent consumption, and the potential for hydrolysis-related side reactions.

Process Intensification Green Chemistry Cost of Goods

Optimal Use Scenarios for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 150766-86-2)


Large-Scale Telmisartan API Manufacturing: Direct Nucleophilic Substitution Without Ester Hydrolysis

In commercial telmisartan production, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is reacted directly with 2-n-propyl-4-methyl-6-(1-tolimidazole-2-yl)benzimidazole (intermediate I) under basic nucleophilic substitution conditions. Because the carboxylic acid is already free, the coupled product requires only purification—not the additional 1–10 hour hydrolysis step mandated for methyl or ethyl ester intermediates [1]. This step reduction, combined with the 82.5% bromination yield advantage over the tert-butyl ester route , positions the free acid as the economically preferred intermediate for high-volume manufacturing where cycle time and yield directly impact profitability.

Pharmaceutical Quality Control: Telmisartan Impurity Reference Standard for HPLC Method Validation

As Telmisartan Impurity 18 (Bromo Acid Impurity), 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is supplied as an ISO 17034-certified reference standard with full characterization data . It is used for analytical method development, method validation (AMV), and routine quality control (QC) in ANDA submissions and commercial telmisartan production [2]. Because it corresponds structurally to the hydrolytic degradation product of telmisartan, it serves as the definitive marker for stability-indicating HPLC methods, providing direct identification without the need for standard hydrolysis that would be required if an ester analog were employed.

Synthesis of Angiotensin II Receptor Antagonist Libraries: Bifunctional Building Block for SAR Studies

The presence of both a nucleophile-reactive bromomethyl group and a carboxylic acid handle enables 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid to serve as a versatile scaffold for synthesizing libraries of angiotensin II receptor antagonist analogs. The bromomethyl group undergoes nucleophilic substitution with diverse N-, O-, and S-nucleophiles, while the carboxylic acid can be coupled directly to amines or converted to amides, esters, or other derivatives without requiring protecting group manipulations [3]. This bifunctional reactivity accelerates structure-activity relationship (SAR) exploration compared to ester-protected analogs that require additional deprotection steps for each library member.

Custom Synthesis of Biphenyl-Containing APIs and Advanced Intermediates

Contract research and manufacturing organizations (CROs/CDMOs) leverage 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid for custom synthesis of proprietary biphenyl-containing drug candidates beyond the sartan class. The compound's commercial availability at 95–98% purity and its documented stability under standard storage conditions (cool, dry place) make it a reliable starting material for multi-step synthetic campaigns. The free carboxylic acid functionality is particularly valuable when the target molecule requires a carboxylic acid pharmacophore or when late-stage ester hydrolysis would be incompatible with sensitive functional groups elsewhere in the molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.